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Frequently Asked Questions

e What is the overall long-term safety profile of Evobrutinib? Clinical trial data up to four years
indicates that Evobrutinib has a favorable and consistent long-term safety profile. Most adverse

events are mild to moderate in severity [1].

e What are the most common safety concerns with Evebrutinib? The most frequently observed
issues are asymptomatic and reversible increases in liver enzymes (transaminases). There have also

been rare, asymptomatic cases of laboratory values suggestive of drug-induced liver injury [2] [1] [3].

e Are there any specific laboratory parameters that require monitoring? Yes, close monitoring of
liver function tests (LFTs) is essential. This includes alanine aminotransferase (ALT) and aspartate
aminotransferase (AST). These elevations have typically occurred early in treatment [4] [5].
Immunoglobulin levels and lymphocyte counts should also be monitored, though these have largely

remained within reference ranges in long-term studies [4] [6].

e Has any regulatory action been taken regarding Evobrutinib's safety? In April 2023, the U.S.
FDA placed a partial clinical hold on initiating new patients with less than 70 days of exposure in
clinical trials. This was based on two asymptomatic cases of lab values indicating potential liver injury.
The patients' liver enzymes normalized after discontinuing the drug. This hold does not affect patients

already beyond 70 days of treatment in the fully enrolled Phase III trials [2] [3].
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Summary of Long-Term Safety Data from Clinical Trials

The table below consolidates key safety findings from the Phase II open-label extension (OLE) studies.

Safety Parameter

Findings in Open-Label Extension (OLE) Studies

Source

Overall Tolerability

Treatment-Emergent
Adverse Events
(TEAES)

Liver Enzyme

Favorable profile maintained over four years; no new safety
signals identified.

77.5% of patients experienced any TEAE; 27.7% were
treatment-related. Most were mild/moderate. Serious TEAEs

occurred in 3.3% of patients.

Asymptomatic, reversible ALT/AST increases observed; no

[1]

[4] [1]

[4] [2]

Elevations dose-dependent increase in TEAEs after switching to higher [1]
dose. Rare, asymptomatic drug-induced liver injury cases
reported.

Infections Severe/opportunistic infections reported in 4.2% of patients in [4]

Lipase/Amylase
Increases

Immunoglobulin (Ig)
Levels

B-Cell Levels

one analysis; included fatal cases of COVID-19 pneumonia and
E. coli sepsis not considered treatment-related.

Observed in 11.3% and 2.8% of patients, respectively, without
clinical signs or symptoms of pancreatitis.

Majority of patients (91% IgG, 88% IgA, 82% IgM) maintained Ig
levels within reference ranges at week 120.

Mean CD19+ B-cell levels decreased from 0.218 x 10° cells/mL
at OLE baseline to 0.122 x 10° cells/mL at week 96.

[4]

[4]

[4]

Experimental Protocols & Monitoring Workflows

For researchers designing studies or monitoring protocols, here are the key methodologies and a visual

workflow for safety management.
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Detailed Methodology for Liver Safety Monitoring

The protocol for monitoring and managing liver enzyme elevations in the Phase III trials was as follows [2]:

¢ Regular Blood Sampling: Scheduled blood draws for all participants to measure ALT and AST
levels.
e Asymptomatic Monitoring: Even in the absence of clinical symptoms, laboratory values were
closely watched by an Independent Data Monitoring Committee (IDMC) that included hepatologists.
e Assessment & Action: Upon identifying elevated levels:
o Confirmation: The lab values were assessed for consistency with drug-induced liver injury.
o Discontinuation: In reported cases, the study medication was stopped.
o Follow-up: Liver enzymes were tracked until they fully normalized post-discontinuation.

Safety Monitoring Pathway

The diagram below outlines a general decision pathway for managing liver enzyme elevations based on the

clinical trial experience.
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Important Note on Clinical Efficacy

It is crucial for researchers to be aware that in the Phase III EVOLUTION clinical trials, Evobrutinib did
not meet its primary endpoints. It was not superior to teriflunomide (Aubagio) in reducing the annualized
relapse rate in patients with RMS [7]. The future development path for this investigational drug is currently

uncertain.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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